molecular formula C15H12ClN3O2S B5704661 4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide

Cat. No.: B5704661
M. Wt: 333.8 g/mol
InChI Key: MVKVYMIXUFASJO-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide is a chemical compound with a complex structure that includes a chlorobenzoyl group, a carbamothioyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with a suitable amine under controlled conditions. One common method involves the use of oxalyl chloride or phosgene to form the intermediate 4-chlorobenzoyl isocyanate, which is then reacted with an appropriate amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of bacterial cell walls, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-{[(4-chlorobenzoyl)carbamothioyl]amino}phenyl)benzamide
  • N-[(2-Carbamoylphenyl)carbamothioyl]-4-chlorobenzamide

Uniqueness

4-[(4-Chlorobenzoyl)carbamothioylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-1-10(2-6-11)14(21)19-15(22)18-12-7-3-9(4-8-12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVYMIXUFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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